Methyl 2-cyano-6-methylisonicotinate
Description
Methyl 2-cyano-6-methylisonicotinate is a heterocyclic organic compound featuring a pyridine ring substituted with a cyano group (-CN) at the 2-position, a methyl group (-CH₃) at the 6-position, and a methyl ester (-COOCH₃) at the 4-position (based on isonicotinic acid numbering). This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The methyl ester group enhances lipophilicity and bioavailability compared to its carboxylic acid counterpart, as methyl esters generally exhibit lower melting points and higher volatility .
Properties
CAS No. |
597561-39-2 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
methyl 2-cyano-6-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H8N2O2/c1-6-3-7(9(12)13-2)4-8(5-10)11-6/h3-4H,1-2H3 |
InChI Key |
IORHKKARWHUUAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C#N)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs are defined by substitutions on the pyridine ring or modifications to functional groups. Below is a detailed comparison based on similarity scores, substituent effects, and physicochemical properties derived from authoritative sources:
Table 1: Structural Analogs of Methyl 2-Cyano-6-Methylisonicotinate
Key Findings :
Functional Group Impact: Cyano (-CN) vs. Chloro (-Cl): The cyano group in this compound is a stronger electron-withdrawing group than chloro, enhancing electrophilicity at the 2-position. This makes the compound more reactive in nucleophilic substitution reactions compared to 2-Chloro-6-methylisonicotinic acid . Methyl Ester (-COOCH₃) vs. Carboxylic Acid (-COOH): The ester group improves membrane permeability and thermal stability. For example, methyl esters typically exhibit 10–20°C lower melting points than their acid counterparts, as observed in methyl salicylate (, Table 3) .
Substituent Positioning :
- Dichloro substitutions (e.g., 5,6-Dichloropyridine-3-carboxylic acid) reduce similarity due to steric hindrance and altered electronic distribution. The 6-methyl group in the target compound optimizes steric balance, allowing for efficient binding in enzyme-active sites .
Solubility and Reactivity: this compound’s logP (estimated ~1.8) is higher than carboxylic acid analogs (logP ~0.5–1.2), favoring organic-phase reactions. Ethyl ester analogs (e.g., 25462-85-5) show further lipophilicity but reduced solubility in aqueous systems .
Research Implications
- Pharmaceutical Applications: The cyano group’s electron-withdrawing nature makes the compound a potent intermediate in kinase inhibitor synthesis, outperforming chloro-substituted analogs in binding affinity studies .
- Agrochemical Potential: Compared to dichloro derivatives, the compound’s balanced steric profile enhances uptake in plant tissues, as demonstrated in herbicidal activity assays .
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